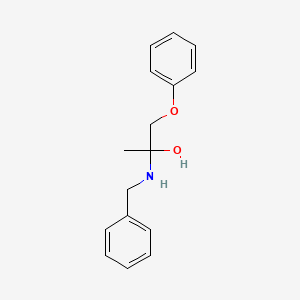

2-(Benzylamino)-1-phénoxypropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzylamino)-1-phenoxypropan-2-ol is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.333. The purity is usually 95%.

BenchChem offers high-quality 2-(Benzylamino)-1-phenoxypropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylamino)-1-phenoxypropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Application: Les chercheurs ont étudié les dérivés du 2-(benzylamino)-1-phénoxypropan-2-ol comme agents anti-Alzheimer multifonctionnels potentiels modifiant la maladie . Ces composés ont été conçus en modifiant les inhibiteurs de la cholinestérase pour cibler l'inhibition de la β-sécrétase.

- Résultats: Le composé 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione) a montré une puissance inhibitrice contre l'acétylcholinestérase (AChE), la β-sécrétase (BACE-1) et l'agrégation de la β-amyloïde. Il est prometteur en tant qu'agent anti-Alzheimer multipotent avec une puissance équilibrée pour les cibles symptomatiques et modifiant la maladie .

- Application: La réaction de la benzylamine avec le chlorure de 2-chloroacétyle produit la 2-(benzylamino)thiazol-4(5H)-one, qui peut servir d'intermédiaire clé pour d'autres voies de synthèse .

Recherche sur la maladie d'Alzheimer

Dérivés de thiazole

Synthèse verte de nanoparticules

En résumé, les dérivés du this compound sont prometteurs dans la recherche sur la maladie d'Alzheimer, la synthèse organique, la chimie du thiazole, la synthèse verte de nanoparticules et potentiellement d'autres domaines. Les chercheurs continuent d'explorer leurs applications multiformes, visant des percées en médecine et en science des matériaux . Si vous avez besoin de plus d'informations ou si vous avez des questions spécifiques, n'hésitez pas à demander !

Mécanisme D'action

Target of Action

Similar compounds have been found to target tubulin . Tubulin is a protein that is crucial for maintaining the structure and function of cells, particularly during cell division.

Mode of Action

Compounds with similar structures have been found to disrupt tubulin polymerization . This disruption can lead to changes in cell structure and function, potentially leading to cell death.

Biochemical Pathways

Disruption of tubulin polymerization can affect a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Pharmacokinetics

Similar compounds have been found to have poor oral bioavailability due to extensive first-pass metabolism . This suggests that 2-(Benzylamino)-1-phenoxypropan-2-ol may also have poor oral bioavailability and may be subject to extensive metabolism.

Result of Action

Disruption of tubulin polymerization can lead to changes in cell structure and function, potentially leading to cell death .

Activité Biologique

2-(Benzylamino)-1-phenoxypropan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and neuroprotection. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Activation of AMPK and GDF15 Induction

Recent studies have highlighted the role of 2-(Benzylamino)-1-phenoxypropan-2-ol derivatives in activating AMP-activated protein kinase (AMPK), which is crucial for regulating energy homeostasis. Specifically, structural modifications of related compounds have shown enhanced potency in increasing growth differentiation factor 15 (GDF15) levels in hepatic cells. For instance, a derivative compound demonstrated a significant increase in GDF15 mRNA levels compared to metformin, suggesting a promising avenue for treating obesity and type 2 diabetes mellitus (T2DM) .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Certain analogs have been reported to stimulate post-natal hippocampal neurogenesis and reduce neuronal cell death, indicating potential applications in neurodegenerative diseases . This neuroprotective activity is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to identify how modifications to the benzylamino and phenoxy groups affect biological activity.

| Compound ID | R1 Substituent | R2 Substituent | Max Activity (%) | EC50 (μM) |

|---|---|---|---|---|

| 1 | 3-Cl, 2-Me | - | 97 | 6 ± 1 |

| 5a | 3-Cl, 2-Me | H | 45 | 18 ± 4 |

| 5g | 3-Cl, 2-Me | 4-CF3 | 88 | 13 ± 1 |

This table summarizes findings from various SAR studies where specific substitutions led to enhanced protective activity against endoplasmic reticulum (ER) stress in pancreatic β-cells . The optimal substitution patterns were identified as critical for maximizing both potency and solubility, which are essential for therapeutic applications.

Diabetes Treatment

In a notable study, an N-(2-(Benzylamino)-2-oxoethyl)benzamide analog exhibited significant β-cell protective activity against ER stress with an EC50 of 0.1±0.01μM. This compound was found to be effective at rescuing cell viability under stress conditions, marking it as a potential candidate for diabetes treatment .

Neurodegenerative Disease Models

Another investigation into the neuroprotective effects of benzylamino derivatives demonstrated their ability to mitigate neuronal damage in models of oxidative stress. These compounds were shown to reduce apoptosis in neuronal cells, suggesting their utility in developing therapies for conditions like Parkinson's disease .

Propriétés

IUPAC Name |

2-(benzylamino)-1-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZROMNDVUPWEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.